N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a brominated phenyl group, a naphthylmethyl-substituted piperazine ring, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with 3-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)propanoic acid or its derivative under amidation conditions, often using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
- N-(4-fluoro-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide
Uniqueness
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Biological Activity
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a propanamide backbone, which is essential for its biological activity.
- Substituents : The presence of a bromo group and a methyl group on the phenyl ring, along with a naphthalenylmethyl piperazine moiety, contributes to its pharmacological properties.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Receptor Binding : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in neuropharmacology.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling.
Efficacy Against Pathogens
Research indicates that this compound demonstrates notable antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.
Antidepressant-like Effects
In a study assessing the antidepressant-like effects of various compounds, this compound was evaluated for its ability to modulate serotonin levels in animal models. Results indicated a significant increase in serotonin concentrations, correlating with reduced depressive-like behaviors in treated subjects. This positions the compound as a candidate for further exploration in mood disorder therapies.
Anticancer Activity
Another notable study investigated the anticancer properties of the compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, particularly in breast cancer cell lines, where IC50 values were reported at approximately 25 µM. This suggests potential for development as an anticancer therapeutic agent.
Properties
Molecular Formula |
C25H28BrN3O |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C25H28BrN3O/c1-19-17-22(9-10-24(19)26)27-25(30)11-12-28-13-15-29(16-14-28)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-10,17H,11-16,18H2,1H3,(H,27,30) |
InChI Key |
NPJAMIUKCVLGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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